molecular formula C38H64N10O5 B14905497 NS2B/NS3-IN-7

NS2B/NS3-IN-7

Cat. No.: B14905497
M. Wt: 741.0 g/mol
InChI Key: FIPGAIBOAMKYLP-GASGPIRDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NS2B/NS3-IN-7 is a small-molecule inhibitor designed to target the NS2B-NS3 protease, an essential enzyme for the replication of flaviviruses such as Zika (ZIKV) and Dengue virus (DENV). The NS2B-NS3 protease is responsible for cleaving the viral polyprotein into individual functional proteins, a critical step in the viral life cycle . Inhibition of this protease disrupts viral replication and is a promising strategy for developing antiviral therapeutics . Research into inhibitors like NS2B/NS3-IN-7 is crucial for combating global health threats posed by these viruses, for which no specific antiviral drugs are currently approved . This product is intended for research purposes only.

Properties

Molecular Formula

C38H64N10O5

Molecular Weight

741.0 g/mol

IUPAC Name

2-[(5R,8R,15S,18S)-15,18-bis(4-aminobutyl)-5-(2-cyclohexylethyl)-4,7,14,17,20-pentaoxo-3,6,13,16,19-pentazabicyclo[20.3.1]hexacosa-1(25),22(26),23-trien-8-yl]guanidine

InChI

InChI=1S/C38H64N10O5/c39-20-7-4-15-29-34(50)43-22-9-6-17-31(48-38(41)42)37(53)47-32(19-18-26-11-2-1-3-12-26)35(51)44-25-28-14-10-13-27(23-28)24-33(49)45-30(36(52)46-29)16-5-8-21-40/h10,13-14,23,26,29-32H,1-9,11-12,15-22,24-25,39-40H2,(H,43,50)(H,44,51)(H,45,49)(H,46,52)(H,47,53)(H4,41,42,48)/t29-,30-,31+,32+/m0/s1

InChI Key

FIPGAIBOAMKYLP-GASGPIRDSA-N

Isomeric SMILES

C1CCC(CC1)CC[C@@H]2C(=O)NCC3=CC=CC(=C3)CC(=O)N[C@H](C(=O)N[C@H](C(=O)NCCCC[C@H](C(=O)N2)N=C(N)N)CCCCN)CCCCN

Canonical SMILES

C1CCC(CC1)CCC2C(=O)NCC3=CC=CC(=C3)CC(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)N2)N=C(N)N)CCCCN)CCCCN

Origin of Product

United States

Chemical Reactions Analysis

Chemical Basis of NS2B/NS3 Protease Inhibition

The NS2B/NS3 protease adopts a closed conformation when catalytically active, where the NS2B cofactor forms a β-hairpin structure around the NS3 active site (PDB: 2FOM) . Inhibitors typically interact with key residues in the catalytic triad (His51, Asp75, Ser135) and adjacent substrate-binding pockets (e.g., S1, S2, S3) .

Key Reaction Features:

  • Covalent binding : Boronic acid derivatives (e.g., cn-716) form reversible covalent bonds with Ser135, blocking substrate cleavage .

  • Hydrogen bonding : Peptidomimetics (e.g., tetrapeptides) stabilize interactions with Gly153, Tyr150, and Asp75 .

  • Allosteric modulation : Some inhibitors induce conformational changes in the NS2B β-hairpin, disrupting protease activity .

Representative Inhibitor Reactions and Data

The table below summarizes chemical reactions and inhibitory metrics for structurally characterized NS2B/NS3 inhibitors:

Compound ClassMechanism of ActionIC₅₀ (μM)Key InteractionsSource
Boronic acids Covalent binding to Ser1350.04Boron-glycerol ester formation, H-bonding to Gly153
Glycyrrhizic acid conjugates Competitive inhibition0.034H-bonds with Asp75, Tyr150; hydrophobic packing
Tetrapeptides Substrate mimicry12.42Salt bridges with Arg residues in S1 pocket

Kinetic and Structural Insights

  • Inhibition kinetics : Most inhibitors follow a non-competitive or mixed inhibition model. For example, glycyrrhizic acid conjugate 11 showed a Kᵢ of 0.042 μM and altered substrate recognition in DENV-2 NS3 .

  • Structural dynamics : Molecular dynamics simulations reveal that inhibitor binding reduces NS3 flexibility by up to 40%, stabilizing the closed conformation . Compounds like DB06997 disrupt the β-hairpin of NS2B, increasing solvent accessibility of the catalytic site .

Challenges in Inhibitor Design

  • Resistance mutations : Substitutions at NS2B residues (e.g., V76A) reduce inhibitor efficacy by destabilizing the closed conformation .

  • Selectivity : Achieving specificity over human proteases remains a hurdle, though glycyrrhizic acid derivatives exhibit selectivity indices >2,000 .

While "NS2B/NS3-IN-7" itself is not documented in the analyzed literature, these findings from analogous compounds provide a framework for hypothesizing its potential interactions. Future studies should prioritize crystallographic data and enzymatic assays to validate its mechanism.

Comparison with Similar Compounds

Detailed Introduction of NS2B/NS3-IN-7

For this analysis, compound 38 (k2/Ki = 28,265 M⁻¹s⁻¹), a peptidomimetic inhibitor from , serves as a representative high-potency candidate. This compound features a P2 Arg and P3 Lys extension, enhancing binding to the protease’s substrate cleft . Its design aligns with competitive inhibitors targeting the catalytic triad (His51, Asp75, Ser135) .

Competitive Inhibitors

Panduratin A and 4-hydroxypanduratin A (Boesenbergia rotunda extracts) bind the catalytic triad, forming hydrogen bonds with Ser135 and Gly151. Panduratin A, a positive control, inhibits DENV2 NS2B/NS3 with moderate potency (IC50 ~10–50 μM) . Compound 38 (k2/Ki = 28,265 M⁻¹s⁻¹) outperforms these natural products due to optimized peptidomimetic interactions (Table 1) .

Table 1: Competitive Inhibitors

Compound Target Virus Mechanism Potency (IC50/k2/Ki) Key Interactions Reference
Panduratin A DENV2 Competitive IC50 ~10–50 μM Ser135, Gly151
4-Hydroxypanduratin A DENV2 Competitive IC50 ~20–60 μM Ser135, Gly151
Compound 38 DENV2 Competitive (peptidomimetic) k2/Ki = 28,265 M⁻¹s⁻¹ Catalytic triad, extended substrate cleft
Allosteric Inhibitors

Compound A24 (IC50 = 16 μM) targets the "super-open" NS2B conformation, a transient pocket behind the active site. This non-competitive inhibitor disrupts protease dynamics without binding the catalytic triad, offering a novel mechanism . Similarly, ZIKV inhibitors identified via virtual screening () exploit allosteric pockets, demonstrating IC50 values in the micromolar range .

Table 2: Allosteric Inhibitors

Compound Target Virus Mechanism Potency (IC50) Conformation Targeted Reference
Compound A24 DENV Non-competitive 16 μM Super-open
ZIKV VS Hits ZIKV Allosteric 5–50 μM Super-open
Covalent Inhibitors

Covalent inhibitors (e.g., hemiketal adducts ) form a reversible bond with Ser135. NMR studies reveal dynamic binding modes, with ligands adopting multiple orientations within the active site . While potent, their pharmacokinetic profiles require optimization for clinical use.

Table 3: Covalent Inhibitors

Compound Target Virus Mechanism Key Feature Reference
Hemiketal Adducts DENV Covalent (Ser135) Multibinding modes observed
Inhibitors from Virtual Screening

High-throughput screens identified compound 7g (Table 3, ) and 16烷基氯化吡啶 (YFV inhibitor, IC50 ~10 μM) . These compounds highlight the diversity of chemotypes targeting NS2B/NS3, though potency varies widely.

Research Findings and Key Insights

  • Structural Dynamics : NS2B’s conformational flexibility (closed vs. open) dictates inhibitor binding. Glycine linkers in constructs (e.g., eNS2B47NS3) stabilize open states, while natural proteases favor closed conformations .
  • Potency vs. Selectivity : Peptidomimetics (e.g., compound 38) achieve high potency but may face off-target effects. Allosteric inhibitors (e.g., A24) offer selectivity but require optimization for efficacy .
  • Species Cross-Reactivity : Compounds like 7g () inhibit both DENV and WNV proteases, leveraging conserved active sites .

Q & A

Q. What experimental assays are recommended to evaluate the inhibitory efficacy of NS2B/NS3-IN-7 against the NS2B-NS3 protease complex?

To assess inhibitory efficacy, use enzymatic assays such as fluorescence-based protease activity assays with fluorogenic substrates (e.g., FRET substrates). Measure IC50 values by titrating NS2B/NS3-IN-7 against the protease complex. Include controls for non-specific binding and validate results using orthogonal methods like isothermal titration calorimetry (ITC) to quantify binding affinities. Ensure assay buffers mimic physiological conditions (e.g., pH, ionic strength) to reflect in vivo activity .

Q. How can researchers validate the structural integrity of the NS2B-NS3 complex during inhibitor studies?

Employ circular dichroism (CD) spectroscopy to monitor secondary structure changes in the NS2B-NS3 complex upon inhibitor binding. Compare results with nuclear magnetic resonance (NMR) chemical shift data (e.g., BMRB accession code 51149) to confirm maintenance of β-strands and α-helices in the NS3pro domain (residues 18–130) and NS2B cofactor (residues 45–57) .

Q. What are the critical parameters for optimizing in vitro refolding of the NS2B-NS3 complex for functional studies?

Use a stepwise refolding protocol: (1) denature the complex in 6 M guanidine HCl, (2) gradually reduce denaturant concentration via dialysis, and (3) add NS2B cofactor peptides (e.g., NS2B 48–100) to stabilize the active conformation. Validate refolding success via SDS-PAGE and protease activity assays. Note that micelle-forming detergents (e.g., DPC) may be required for membrane-proximal regions .

Advanced Research Questions

Q. How can NMR spectroscopy resolve discrepancies between solution-phase and crystallographic data for the NS2B-NS3 complex?

NMR chemical shift assignments (e.g., TALOS-N-predicted secondary structures) reveal dynamic regions not observed in static X-ray structures. For example, residues 150–185 in NS3pro lack structured features in solution despite β-strands in crystal structures (PDB: 2FOM). Use heteronuclear NOE measurements and RCI order parameters to quantify backbone flexibility. Cross-validate with molecular dynamics (MD) simulations to map transient interactions disrupted by NS2B/NS3-IN-7 binding .

Q. What methodological strategies address contradictory data on NS2B transmembrane domain (TMD) roles in viral replication versus protease activation?

Design mutagenesis studies targeting NS2B TMDs (e.g., M102T mutation in JEV NS2B) to decouple membrane anchoring from protease cofactor functions. Use cellular replicon systems to quantify viral RNA replication efficiency and protease activity assays (with/without micelles) to isolate TMD contributions. Cross-reference functional data with cryo-EM structures of full-length NS2B-NS3 complexes in lipid bilayers .

Q. How should researchers design experiments to analyze the allosteric effects of NS2B/NS3-IN-7 on the NS2B-NS3 global correlation network?

Integrate hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes in NS3pro upon inhibitor binding. Combine with NMR relaxation dispersion experiments to detect millisecond-timescale dynamics in the NS2B-NS3 interface. Compare results with MD simulations of inhibitor-bound complexes to identify allosteric pathways (e.g., disruption of β-hairpin interactions in NS3pro) .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for interpreting dose-response data with high variability in NS2B/NS3 inhibition assays?

Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50 values, using bootstrapping to estimate confidence intervals. Normalize data to internal controls (e.g., uninhibited protease activity) and exclude outliers via Grubbs’ test. For low signal-to-noise ratios, use Bayesian hierarchical models to pool replicate data .

Q. How can researchers ensure reproducibility of structural studies on NS2B/NS3-IN-7 interactions?

Deposit raw NMR chemical shift assignments (e.g., BMRB), crystallization conditions, and MD simulation trajectories in public repositories. Provide detailed protocols for buffer composition (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4) and data processing software versions (e.g., CCPNmr Analysis) in supplementary materials .

Contradictory Findings & Troubleshooting

Q. How to reconcile conflicting reports on NS2B-NS3-IN-7 binding modes across flavivirus serotypes?

Perform comparative structural studies using X-ray crystallography (for static binding poses) and NMR (for dynamic regions). For example, DENV2 NS3pro/NS2B may exhibit conformational flexibility in the substrate-binding pocket (residues 133–152) not observed in ZIKV. Validate serotype-specific differences via thermal shift assays and protease inhibition kinetics .

Q. What steps mitigate artifacts in cellular assays assessing NS2B/NS3-IN-7 antiviral activity?

Include cytotoxicity controls (e.g., MTT assays) to exclude off-target effects. Use CRISPR-engineered NS2B/NS3 knockout cell lines to confirm inhibitor specificity. For RNA replication assays, employ luciferase-based reporter replicons with non-structural polyprotein cleavage sites preserved .

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